molecular formula C17H20N2O3 B1386637 N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide CAS No. 1020723-35-6

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

Cat. No. B1386637
CAS RN: 1020723-35-6
M. Wt: 300.35 g/mol
InChI Key: KLXBSGAJEYJHAE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide, also known as 2-Methoxy-5-Amino-2-Methylphenyl Propionamide, is an organic chemical compound that has a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 263.3 g/mol, and a melting point of 120-122°C. It has been used in a variety of synthetic organic chemistry, medicinal chemistry, and biochemistry applications.

Mechanism of Action

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a key role in the inflammation response. By inhibiting the enzyme, N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the production of prostaglandins. In addition, it has been shown to act as a substrate for the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of dopamine. It has also been shown to act as a ligand for the serotonin receptor 5-HT2A, which is involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a two-step process. In addition, it has a wide range of applications in scientific research, making it a useful tool for many experiments. A limitation is that it is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide has a wide range of potential future applications in scientific research. One potential application is in the development of new drugs for the treatment of inflammation and pain. In addition, it could be used to study the role of the enzyme cyclooxygenase-2 in the inflammation response. It could also be used to study the role of the serotonin receptor 5-HT2A in the regulation of mood and emotion. Finally, it could be used to study the role of tyrosine hydroxylase in the biosynthesis of dopamine.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation response. It has also been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the biosynthesis of dopamine. In addition, it has been used as a ligand for the serotonin receptor 5-HT2A, which is involved in the regulation of mood and emotion.

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-8-9-13(18)10-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXBSGAJEYJHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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